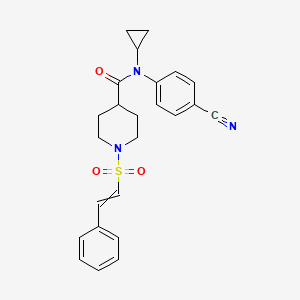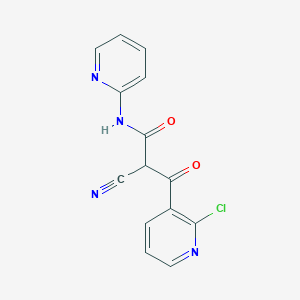
3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in treating autoimmune diseases.
作用機序
3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide is a selective inhibitor of JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. JAK3 plays a crucial role in the signaling pathways of cytokines that are involved in the proliferation and differentiation of immune cells. By inhibiting JAK3, 3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide can reduce the activation and proliferation of immune cells, which can lead to the suppression of autoimmune responses.
Biochemical and Physiological Effects:
3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide has been shown to reduce the levels of various cytokines such as IL-2, IL-6, IL-12, and IFN-γ in vitro and in vivo. It has also been shown to reduce the activation and proliferation of T cells, B cells, and natural killer cells. In animal models of autoimmune diseases, 3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide has been shown to reduce the severity of disease symptoms such as joint inflammation and skin lesions.
実験室実験の利点と制限
One advantage of using 3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide in lab experiments is its high selectivity for JAK3, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which requires frequent dosing in animal models. Another limitation is the potential for immunosuppression, which can increase the risk of infections.
将来の方向性
Future research on 3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide could focus on improving its pharmacokinetic properties to increase its half-life and reduce the frequency of dosing. It could also explore its potential therapeutic applications in other autoimmune diseases such as inflammatory bowel disease and systemic lupus erythematosus. Additionally, future research could investigate the potential for combination therapy with other immunosuppressive agents to reduce the risk of infections.
合成法
3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide can be synthesized using a multistep process involving the reaction of 2-chloro-3-pyridinecarboxylic acid with various reagents. The final product is obtained through a coupling reaction with N-(pyridin-2-yl)propanamide. The purity of the synthesized compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide has been studied extensively for its potential therapeutic applications in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to inhibit the activity of Janus kinase (JAK), which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-6, IL-12, and interferon-gamma (IFN-γ). By inhibiting JAK activity, 3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide can reduce the production of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
特性
IUPAC Name |
3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-13-9(4-3-7-18-13)12(20)10(8-16)14(21)19-11-5-1-2-6-17-11/h1-7,10H,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTOKSCELWFYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C(C#N)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2781765.png)
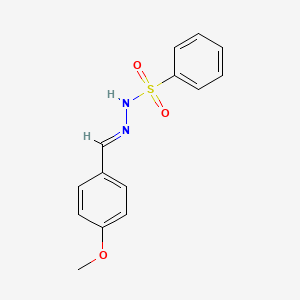
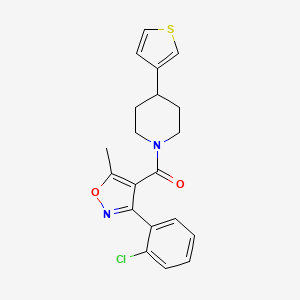


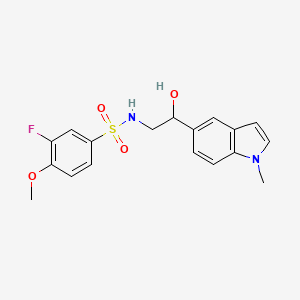
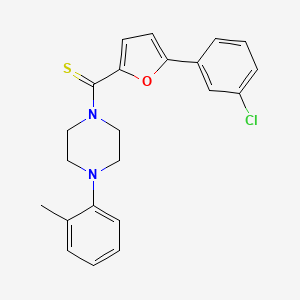
![2-(4-methylphenyl)-6-[(2,4,6-trimethylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2781778.png)
![5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2781779.png)
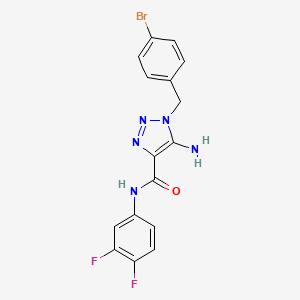
![N-(1-cyanocyclohexyl)-2-[3-(3,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2781782.png)
